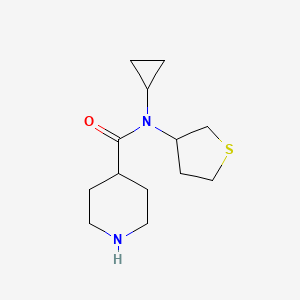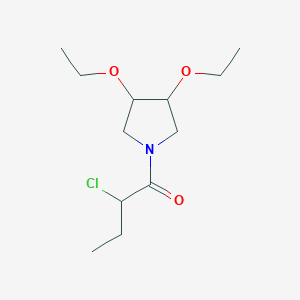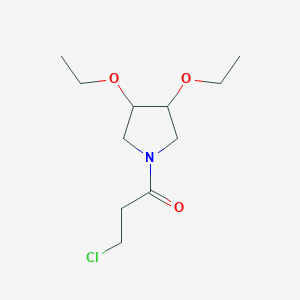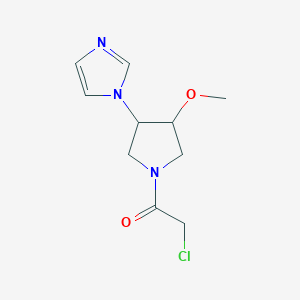
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Overview
Description
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride (DMPH) is an organic compound that is widely used in a variety of scientific research applications. It is a crystalline solid that is soluble in water, alcohols, and other organic solvents. DMPH is a versatile compound that has been used in a variety of research fields including biochemistry, physiology, and pharmacology. The compound has a wide range of applications and is especially useful in laboratory experiments due to its high solubility and low toxicity.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in the design of new therapeutic agents. Its structure suggests it could be used as a building block for synthesizing compounds with central nervous system activity, possibly as ligands for serotonin receptors . These receptors are involved in many physiological processes, making them a target for treating disorders like depression, anxiety, and schizophrenia.
Biotechnology
In biotechnology, the compound’s piperazine ring could be functionalized to create affinity tags for protein purification . Piperazine derivatives are known to bind selectively to certain proteins, which can be exploited in bioseparation processes, crucial for producing biopharmaceuticals.
Chemistry
Chemists might explore the reactivity of this compound’s ketone group in various organic synthesis reactions . For example, it could undergo condensation reactions to form larger, more complex molecules, which could be of interest in developing new materials or chemical probes.
Materials Science
The compound could be investigated for its properties as a precursor for advanced polymer synthesis. Its robust structure, provided by the piperazine ring, might contribute to the thermal stability and mechanical strength of the resulting polymers.
Environmental Science
Research in environmental science could utilize this compound in the study of novel remediation techniques . Its potential to form complexes with metals or other pollutants could be valuable in developing new methods for water treatment or soil decontamination.
Pharmacology
Pharmacologically, the compound could be examined for its drug-like properties, such as solubility, permeability, and metabolic stability . These studies are fundamental in the drug development process to ensure that potential medications can be safely and effectively delivered to their targets in the body.
Analytical Chemistry
In analytical chemistry, derivatives of this compound could serve as standards or reagents in chromatography or spectrometry . Their unique chemical signatures would aid in the identification and quantification of various substances in complex mixtures.
Neuropharmacology
Lastly, in neuropharmacology, the compound’s potential to cross the blood-brain barrier due to the presence of the dimethylpiperazine moiety could be explored . This characteristic is crucial for the development of drugs intended to act on the central nervous system.
properties
IUPAC Name |
1-(3,5-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8-6-13(7-9(2)12-8)10(14)11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPPVNVCCQVGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride | |
CAS RN |
1803595-53-0 | |
| Record name | 1-Propanone, 1-(3,5-dimethyl-1-piperazinyl)-2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)
![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)


![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)
![1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478021.png)
![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)


